Mutant EGFR inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of these inhibitors involves complex chemical processes. For instance, the compound ASK120067, a novel inhibitor of EGFR T790M, was identified through various antitumor activities and potential resistance mechanism studies . The development of these inhibitors often involves the use of machine learning models and guide subsequent inhibitor synthesis .
Molecular Structure Analysis
The molecular structure of these inhibitors is designed to specifically target and bind to the ATP-binding site of the EGFR enzyme . The structure of these inhibitors is often determined through computational methods, including molecular docking and dynamics simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of these inhibitors are often determined through in silico and in vitro studies . These properties are crucial for understanding the drug’s efficacy and potential side effects.
Aplicaciones Científicas De Investigación
Treatment of EGFR-Mutant NSCLC : EGFR-tyrosine kinase inhibitors (TKIs) monotherapy and combined with chemotherapy or anti-angiogenesis drugs have significantly prolonged survival in patients with EGFR-mutant NSCLC. However, disease progression due to acquired resistance to EGFR-TKIs is a common challenge. Research is focusing on uncommon EGFR mutation subtypes, brain metastases, and EGFR TKI-based combination therapy (Lu, Jie, & Wu, 2022).
Selective Inhibition of Mutant EGFR : Research has been conducted on identifying high-affinity irreversible inhibitors targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. For example, PF-06747775 is a clinical candidate being evaluated in phase-I trials for mutant EGFR-driven NSCLC (Planken et al., 2017).
Genomic Applications in Pulmonary Malignancies : Genomic alterations in NSCLC, including EGFR mutations, have been intensively researched, leading to personalized therapy approaches with EGFR-directed TKIs (Büttner, Odenthal, & Merkelbach-Bruse, 2018).
Understanding and Overcoming Resistance : The development of secondary EGFR mutations, such as the gatekeeper T790M mutation, is a major factor in resistance to first-generation EGFR inhibitors. Novel inhibitors targeting this mutation have been researched to overcome this issue (Zhou et al., 2009).
EGFR Mutations Activating Anti-Apoptotic Pathways : Mutant EGFRs selectively activate pathways promoting cell survival. Targeting these pathways may contribute to the efficacy of EGFR inhibitors like gefitinib (Sordella, Bell, Haber, & Settleman, 2004).
Role in Brain Metastases Management : EGFR inhibitors with activity in the central nervous system (CNS) are being studied for managing brain metastases in EGFR mutant lung cancers. These studies assess whether targeted therapy can be used in combination with or in lieu of radiation (Khandekar, Piotrowska, Willers, & Sequist, 2018).
Combination with Immune Checkpoint Inhibitors : Research is exploring the application of immune checkpoint inhibitors (ICIs) in combination with EGFR TKIs for EGFR-mutant NSCLC. This approach aims to address the limitations of ICIs when used as monotherapy in these cases (Jin et al., 2020).
Safety And Hazards
Direcciones Futuras
The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .
Propiedades
IUPAC Name |
N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQPCQJBYPRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mutant EGFR inhibitor |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.